molecular formula C9H10N2 B160300 5-Amino-2-methylindole CAS No. 7570-49-2

5-Amino-2-methylindole

Cat. No.: B160300
CAS No.: 7570-49-2
M. Wt: 146.19 g/mol
InChI Key: JQULCCZIXYRBSE-UHFFFAOYSA-N
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Description

5-Amino-2-methylindole is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring. This compound is notable for its amino group at the fifth position and a methyl group at the second position on the indole ring. Indole derivatives, including this compound, are significant due to their presence in various natural products and their biological activities .

Biochemical Analysis

Biochemical Properties

5-Amino-2-methylindole interacts with a variety of enzymes and proteins. It has been shown to inhibit monoamine oxidase (MAO), a key enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . It also inhibits protein kinase C theta (PKCθ), a protein involved in signal transduction pathways . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to changes in their activity .

Cellular Effects

This compound has been found to have various effects on cellular processes. It has been used as a reactant in the preparation of cytotoxic and antimitotic agents, suggesting that it may have effects on cell division . It also has potential antimicrobial properties, indicating that it may interact with bacterial cells . Furthermore, it has been shown to inhibit enzymes such as MAO and PKCθ, which play crucial roles in cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it inhibits MAO by binding to the enzyme’s active site, preventing it from breaking down neurotransmitters . Similarly, it inhibits PKCθ by binding to the enzyme and altering its activity . These interactions can lead to changes in cellular signaling pathways, gene expression, and overall cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its inhibitory effects on enzymes such as MAO and PKCθ may become more pronounced with prolonged exposure

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a derivative of indole, which is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylindole typically involves multi-step reactions. One common method includes the reaction of 2-methylindole with sodium nitrate and sulfuric acid, followed by reduction using palladium on activated carbon and hydrogen . Another approach involves the reaction of 2-methylindole with dihydrofuran under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

Scientific Research Applications

5-Amino-2-methylindole has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a methyl group on the indole ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-methyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQULCCZIXYRBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370072
Record name 5-Amino-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-49-2
Record name 5-Amino-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methylindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-methyl-5-nitroindole (1 g, 5.7 mmol) in ethanol (25 ml) and THF (25 ml) containg 10% palladium on charcoal (128 mg) was hydrogenated until uptake of hydrogen ceased. The mixture was filtered and the filtrate was evaporated to give 5-amino-2-methylindole (830 mg, quant.).
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1 g
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25 mL
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25 mL
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128 mg
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Synthesis routes and methods II

Procedure details

To a solution of 2.0 gm (11.4 mMol) 2-methyl-5-nitro-1H-indole in 100 mL 1:1 ethanol:tetrahydrofuran were added 0.25 gm 5% palladium on carbon. The suspension was hydrogenated at ambient temperature at an initial hydrogen pressure of 60 p.s.i. After 5 hours the reaction mixture was filtered and the filtrate concentrated under reduced pressure to give 1.5 gm of a dark brown solid. The solid was purified by flash chromatography, eluting with a gradient of dichloromethane containing 0-3% methanol, to give 1.19 gm (71.7%) of the title compound as light brown plates.
Quantity
2 g
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0.25 g
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[Compound]
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60
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Synthesis routes and methods III

Procedure details

To a mixture of 2-methyl-5-nitroindole (200 mg, 1.13 mmol) and palladium on carbon (20 mg, 10%) in 10 mL of ethanol was added hydrazine (100 mg, 3.4 mmol) and heated at 80° C. for 16 hours. The reaction mixture was filtered through celite and concentrated in vacuo to provide a red-brown solid which was used without further purification. RP18-HPLC RT: 1.278 minutes; API MS: 147.1 (M+1).
Quantity
200 mg
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reactant
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20 mg
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10 mL
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100 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure-activity relationship (SAR) of 5-Amino-2-methylindole derivatives as bacterial hyaluronidase inhibitors?

A: Research indicates that this compound serves as a promising scaffold for developing bacterial hyaluronidase inhibitors. Specifically, N-alkylated 5-Amino-2-methylindoles demonstrate inhibitory activity against the bacterial enzyme hyaluronate lyase from S. agalactiae (hylB4755) in the micromolar range at optimum pH []. Interestingly, incorporating various functional groups at position 5 of the indole ring significantly influences inhibitory activity. While amino or acidic substituents maintain or enhance activity, N-acylation leads to a substantial decrease in inhibitory potential []. This suggests that the presence of a hydrogen bond donor at the 5-position, and a free NH group on the indole are important for activity. Further modifications, such as 1,3-disubstitution on the indole ring, generally diminish inhibitory activity against hylB4755 []. These findings highlight the importance of the 5-amino group and the impact of substituents on the inhibitory activity of this compound derivatives against bacterial hyaluronidases.

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